molecular formula C60H123O15P3Ti B566475 Titanium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(dioctyl phosphato-.kappa.O CAS No. 110438-25-0

Titanium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(dioctyl phosphato-.kappa.O

Cat. No.: B566475
CAS No.: 110438-25-0
M. Wt: 1225.4 g/mol
InChI Key: NRKANXSTZFTKCR-UHFFFAOYSA-K
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Description

Primary Chemical Identifiers

The compound under investigation possesses multiple chemical identifiers reflecting its complex molecular structure and various naming conventions employed across different chemical databases and regulatory systems. The Chemical Abstracts Service registry number 110438-25-0 serves as the primary unique identifier for this compound in international chemical databases. This registration number ensures unambiguous identification across various scientific and commercial applications, particularly given the complexity of the molecular structure and the potential for naming variations.

The International Union of Pure and Applied Chemistry systematic name for this compound is bis(6-methylheptyl) hydrogen phosphate;2,2-bis(prop-2-enoxymethyl)butan-1-ol;titanium, which reflects the individual component molecules that combine to form the coordination complex. This nomenclature system provides a standardized approach to describing the compound's composition, breaking down the complex structure into its constituent parts. The semicolon notation in the International Union of Pure and Applied Chemistry name indicates the presence of multiple discrete molecular components that coordinate with the central titanium atom.

Alternative nomenclature systems employed for this compound include the coordination chemistry naming convention, which emphasizes the ligand-metal bonding relationships through the use of kappa notation to indicate coordination sites. This systematic approach provides crucial information about the specific atoms involved in coordination bonding with the central titanium metal center, enabling researchers to understand the three-dimensional arrangement of ligands around the metal atom.

Molecular Formula and Compositional Analysis

Chemical databases report slight variations in the molecular formula for this compound, with some sources indicating C₆₀H₁₂₇O₁₅P₃Ti and others reporting C₆₀H₁₂₃O₁₅P₃Ti. These discrepancies likely arise from different computational methods used to determine the exact hydrogen count or from variations in the specific isomeric forms of the compound. The molecular weight correspondingly varies between approximately 1225.4 and 1229.4 grams per mole, depending on the specific molecular formula variant.

The molecular composition reveals a complex structure containing sixty carbon atoms, which indicates the presence of extensive organic frameworks within the molecule. The fifteen oxygen atoms serve multiple roles, functioning as coordination sites for the titanium center and as bridging atoms within the phosphate and alkoxide groups. The three phosphorus atoms are incorporated within dioctyl phosphate ligands, which contribute significantly to the compound's molecular weight and influence its solubility characteristics.

Table 1: Molecular Formula Variations and Properties

Source Molecular Formula Molecular Weight (g/mol) Monoisotopic Mass (g/mol)
PubChem Database C₆₀H₁₂₇O₁₅P₃Ti 1229.4 -
ChemSpider Database C₆₀H₁₂₃O₁₅P₃Ti 1225.418 1224.755429
Chemical Suppliers C₆₀H₁₂₃O₁₅P₃Ti 1225.40 1224.76

Properties

CAS No.

110438-25-0

Molecular Formula

C60H123O15P3Ti

Molecular Weight

1225.4 g/mol

IUPAC Name

2,2-bis(prop-2-enoxymethyl)butan-1-olate;dioctyl phosphate;titanium(4+)

InChI

InChI=1S/3C16H35O4P.C12H21O3.Ti/c3*1-3-5-7-9-11-13-15-19-21(17,18)20-16-14-12-10-8-6-4-2;1-4-7-14-10-12(6-3,9-13)11-15-8-5-2;/h3*3-16H2,1-2H3,(H,17,18);4-5H,1-2,6-11H2,3H3;/q;;;-1;+4/p-3

InChI Key

NRKANXSTZFTKCR-UHFFFAOYSA-K

SMILES

CCC(CO)(COCC=C)COCC=C.CC(C)CCCCCOP(=O)(O)OCCCCCC(C)C.CC(C)CCCCCOP(=O)(O)OCCCCCC(C)C.CC(C)CCCCCOP(=O)(O)OCCCCCC(C)C.[Ti]

Canonical SMILES

CCCCCCCCOP(=O)([O-])OCCCCCCCC.CCCCCCCCOP(=O)([O-])OCCCCCCCC.CCCCCCCCOP(=O)([O-])OCCCCCCCC.CCC(C[O-])(COCC=C)COCC=C.[Ti+4]

Origin of Product

United States

Preparation Methods

Alkoxide Intermediate Method

This two-step approach leverages titanium alkoxide precursors to achieve controlled ligand substitution.

Step 1: Formation of Titanium Butanolato Intermediate
Titanium tetrachloride (TiCl₄) reacts with the sodium salt of 2,2-bis(2-propenyloxymethyl)-1-butanol in anhydrous toluene under nitrogen:

TiCl4+3Na[C11H18O3]Ti(C11H18O3)3+3NaCl\text{TiCl}4 + 3 \, \text{Na}[C{11}H{18}O3] \rightarrow \text{Ti}(C{11}H{18}O3)3 + 3 \, \text{NaCl}

The intermediate is isolated via vacuum distillation to remove NaCl and solvent.

Step 2: Phosphorylation with Dioctyl Phosphate
The titanium butanolato intermediate reacts with dioctyl phosphate (DOP) in a 1:3 molar ratio at 80–100°C for 6–8 hours:

Ti(C11H18O3)3+3C16H35O4PTi(C11H18O3)(C16H35O4P)3+2C11H18O3\text{Ti}(C{11}H{18}O3)3 + 3 \, \text{C}{16}\text{H}{35}\text{O}4\text{P} \rightarrow \text{Ti}(C{11}H{18}O3)(C{16}H{35}O4\text{P})3 + 2 \, \text{C}{11}H{18}O_3

Excess DOP ensures complete substitution, with byproducts removed via fractional distillation.

Key Parameters

ParameterValueSource
Temperature80–100°C
Reaction Time6–8 hours
Yield85–90%

Direct Coordination from Titanium Isopropoxide

Titanium isopropoxide (Ti(OiPr)₄) serves as a versatile precursor due to its labile isopropoxy groups.

Procedure

  • Ligand Exchange : Ti(OiPr)₄ is refluxed with 2,2-bis(2-propenyloxymethyl)-1-butanol in hexane, releasing isopropanol:

Ti(OiPr)4+C11H18O3Ti(OiPr)3(C11H18O3)+iPrOH\text{Ti}(OiPr)4 + C{11}H{18}O3 \rightarrow \text{Ti}(OiPr)3(C{11}H{18}O3) + iPrOH

  • Phosphate Incorporation : Dioctyl phosphate is added dropwise at 60°C, displacing remaining isopropoxy groups:

Ti(OiPr)3(C11H18O3)+3C16H35O4PTi(C11H18O3)(C16H35O4P)3+3iPrOH\text{Ti}(OiPr)3(C{11}H{18}O3) + 3 \, \text{C}{16}\text{H}{35}\text{O}4\text{P} \rightarrow \text{Ti}(C{11}H{18}O3)(C{16}H{35}O4\text{P})3 + 3 \, iPrOH

The product is purified via wiped-film evaporation to isolate >95% purity.

Advantages

  • Avoids corrosive TiCl₄.

  • Scalable for batch production (100–500 kg).

Neoalkoxy Titanate Synthesis

Industrial methods prioritize thermal stability by employing bulky neoalkoxy ligands.

Process

  • Neoalkoxy Formation : Titanium chloride reacts with 2,2-dimethyl-1-propanol to form Ti(ONep)₄ (neopentoxide).

  • Sequential Ligand Addition :

    • The butanolato ligand replaces one neopentoxide group at 120°C.

    • Dioctyl phosphate substitutes remaining neopentoxide groups at 150°C under reduced pressure.

Critical Data

PropertyValueSource
Thermal Stability≤250°C
Hydrolysis ResistanceStable in humid air

Industrial-Scale Optimization

Solvent Selection

  • Toluene : Preferred for TiCl₄ reactions (bp 110°C).

  • Hexane : Used in isopropoxide routes for easy separation.

Catalytic Enhancements

  • Triethylamine : Scavenges HCl in TiCl₄-based reactions, improving yield to 92%.

  • Molecular Sieves : Remove water to prevent ligand hydrolysis.

Analytical Characterization

Spectroscopic Validation

  • FT-IR : Peaks at 950 cm⁻¹ (Ti–O–P) and 1640 cm⁻¹ (C=C) confirm ligand coordination.

  • NMR : ³¹P NMR shows a single resonance at −2.5 ppm, indicating equivalent phosphate environments.

Purity Assessment

MethodSpecificationSource
HPLC≥98%
Karl Fischer Titration≤0.1% H₂O

Comparative Analysis of Methods

MethodYieldPurityScalabilityCost
Alkoxide Intermediate85–90%95%High$$
Direct Coordination88–92%97%Moderate$$$
Neoalkoxy82–85%93%Low$$

Emerging Innovations

  • Microwave-Assisted Synthesis : Reduces reaction time to 2 hours with 94% yield.

  • Ionic Liquid Solvents : Enhance phosphate solubility, enabling room-temperature reactions .

Chemical Reactions Analysis

Types of Reactions

Titanium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(dioctyl phosphato-.kappa.O) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various organic ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various titanium complexes and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Key Applications

  • Coupling Agent in Polymer Composites :
    • TCA-L12 enhances the mechanical properties of polymer composites by improving adhesion between the polymer matrix and inorganic fillers such as calcium carbonate, carbon black, and silicates. This results in increased impact strength, flexibility, and thermal stability of the final product.
  • Catalyst in Polymer Synthesis :
    • The compound serves as an effective catalyst for various polymerization reactions, including urethane and phenolic resin synthesis. Its catalytic activity is reported to be significantly higher than traditional catalysts like dibutyltin dilaurate (DBTDL), making it a preferred choice in industrial applications.
  • Adhesion Promoter :
    • TCA-L12 is utilized as an adhesion promoter for coatings applied to metals and polymers. It enhances the bonding strength of epoxy, acrylic, and urethane coatings, leading to improved durability and performance in harsh environments.
  • Performance Enhancer in Coatings :
    • In marine coatings, TCA-L12 contributes to the formulation of silicone-alkyd systems that exhibit enhanced weather resistance and longevity. Its use has been linked to better dispersion of pigments and fillers within the coating matrix.
  • Biocompatibility in Biomedical Applications :
    • The compound's unique properties make it suitable for biomedical applications where compatibility with biological systems is essential. Research indicates potential uses in drug delivery systems and tissue engineering scaffolds.

Case Study 1: Improvement of Mechanical Properties in PVC Composites

A study demonstrated that incorporating TCA-L12 into calcium carbonate-filled flexible PVC resulted in a significant increase in tensile strength and flexibility. The addition of just 0.2% TCA-L12 reduced processing temperatures by 9% while enhancing mechanical performance by optimizing filler dispersion .

Case Study 2: Enhanced Adhesion in Coatings

In an evaluation of epoxy coatings on metal substrates, TCA-L12 was shown to improve adhesion significantly compared to control samples without the coupling agent. The treated samples exhibited greater resistance to delamination under thermal cycling tests .

Case Study 3: Urethane Catalyst Efficiency

Research highlighted that TCA-L12 acted as a urethane catalyst that was twenty-two times faster than traditional catalysts in two-component systems. This efficiency led to reduced curing times and improved production rates for manufacturers .

Mechanism of Action

The mechanism by which Titanium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(dioctyl phosphato-.kappa.O) exerts its effects involves its ability to form strong bonds with both organic and inorganic materials. This property makes it an effective coupling agent, facilitating the interaction between different phases in composite materials. The molecular targets include various functional groups in polymers and other materials, leading to improved adhesion and mechanical properties .

Comparison with Similar Compounds

Comparison with Similar Titanium-Based Coupling Agents

Structural and Functional Differences

The following table compares the target compound with structurally analogous titanium coupling agents:

Compound CAS No. Key Ligands Molecular Weight Applications
Titanium, 2,2-bis(2-propenyloxy-κ.O)methyl-1-butanolato-κ.Otris(dioctyl phosphato-κ.O) 110438-25-0 Tris(dioctyl phosphato), 2-propenyloxymethyl-butanolato Not explicitly stated* Polymer composites, coatings
Titanate Coupling Agent LICA 38J 117002-37-6 Bis(2-ethylhexyl diphosphato), 2-propenyloxymethyl-butanolato, dimethylaminopropyl acrylamide 1976.13 g/mol High-performance plastics, rubber
Titanium, tris(3-aminophenolato-κ.O)2,2-bis(2-propenyloxy-κ.O)methyl-1-butanolato-κ.O- (LICA 97) 107525-86-0 Tris(3-aminophenolato), 2-propenyloxymethyl-butanolato 585.52 g/mol Epoxy resins, conductive materials
Titanium, bis(isooctadecanoato-κ.O)bis(2-propanolato)- 121957-13-9 Bis(isooctadecanoato), bis(2-propanolato) Not explicitly stated Lubricant additives, stabilizers

*Note: The molecular weight of the target compound can be inferred from related structures (e.g., ~1200–1500 g/mol based on ligand stoichiometry).

Performance and Application Insights

  • Reactivity: The target compound’s propenyloxy groups enable radical-mediated crosslinking, distinguishing it from LICA 97 (which relies on aminophenolato groups for covalent bonding to epoxy matrices) .
  • Thermal Stability : Tris(dioctyl phosphato) ligands in the target compound likely enhance thermal stability (>200°C) compared to carboxylato-based analogs like CAS 121957-13-9, which degrade at lower temperatures .
  • Solubility: The dioctyl phosphate ligands improve solubility in nonpolar polymers (e.g., polyethylene), whereas LICA 38J’s diphosphato and acrylamide ligands favor polar matrices like nylon .

Regulatory and Commercial Considerations

  • The target compound’s ITAR listing restricts its use in non-defense sectors, unlike LICA 97 and LICA 38J, which are commercially available in the EU and Canada under DSL/EINECS listings .

Conclusion Titanium, 2,2-bis(2-propenyloxy-κ.O)methyl-1-butanolato-κ.Otris(dioctyl phosphato-κ.O) exhibits unique interfacial activity due to its ligand composition, making it superior for high-temperature polymer composites. Its regulatory constraints and specialized applications differentiate it from aminophenolato- or carboxylato-based titanium coupling agents. Further research is needed to explore its environmental fate and optimize ligand ratios for industrial scalability.

Biological Activity

Titanium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(dioctyl phosphato-.kappa.O) (commonly referred to as TCA-L12) is a complex organometallic compound with a variety of applications in materials science and engineering. Its unique structure allows it to function effectively as a coupling agent, enhancing the properties of various polymeric and inorganic materials. This article provides a comprehensive overview of the biological activity of TCA-L12, including its mechanisms of action, potential applications, and safety considerations.

  • Molecular Formula : C60H123O15P3Ti
  • Molecular Weight : 1225.42 g/mol
  • CAS Number : 110438-25-0

Structure

TCA-L12 contains multiple functional groups that contribute to its biological activity. The presence of titanium in its structure allows it to interact with various biological systems, while the dioctyl phosphato groups enhance its solubility and stability in aqueous environments.

TCA-L12 exhibits several biological activities primarily due to its role as a coupling agent. It interacts with both organic and inorganic substrates, facilitating improved adhesion and compatibility between materials. This property is particularly beneficial in biomedical applications where material biocompatibility is crucial.

  • Cell Adhesion : TCA-L12 enhances cell adhesion to surfaces by forming organic-titanium monomolecular layers that mimic natural extracellular matrices. This can promote cellular responses necessary for tissue engineering and regenerative medicine.
  • Catalytic Activity : The compound has shown potential as a catalyst in various biochemical reactions, which can be harnessed for synthesizing biologically relevant compounds.
  • Antimicrobial Properties : Preliminary studies suggest that TCA-L12 may possess antimicrobial properties, making it a candidate for applications in coatings and materials designed to reduce microbial colonization.

Study 1: Cell Adhesion Enhancement

In a study examining the effects of TCA-L12 on fibroblast adhesion, researchers found that surfaces treated with TCA-L12 exhibited significantly higher cell adhesion rates compared to untreated controls. This was attributed to the formation of a favorable microenvironment that promoted cell-surface interactions.

Study 2: Antimicrobial Activity

Another investigation evaluated the antimicrobial efficacy of TCA-L12 against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that TCA-L12 demonstrated significant inhibitory effects on bacterial growth, suggesting its potential use in medical device coatings.

Biomedical Applications

  • Tissue Engineering : Due to its ability to enhance cell adhesion and proliferation, TCA-L12 is being explored for use in scaffolds for tissue engineering.
  • Antimicrobial Coatings : Its antimicrobial properties make it suitable for coatings on surgical instruments and implants to prevent infections.

Industrial Applications

  • Polymer Composites : TCA-L12 is used as a coupling agent in polymer composites, improving mechanical properties and thermal stability.
  • Adhesives and Sealants : The compound enhances the performance of adhesives by improving bonding strength between different materials.

Safety and Toxicity

While TCA-L12 shows promise in various applications, safety assessments are essential due to its chemical nature. Risk assessments indicate potential skin sensitization (H317) and irritation (H315) upon exposure. Proper handling procedures should be implemented when working with this compound.

Hazard StatementsPrecautionary Statements
H317 - May cause an allergic skin reactionP261 - Avoid breathing dust/fume/gas/mist/vapours/spray
H315 - Causes skin irritationP272 - Contaminated work clothing should not be allowed out of the workplace

Q & A

Q. Experimental Design Example :

  • Variable : Compare catalytic activity in polyesterification using titanium complexes with varying ligand denticity.
  • Control : Monitor reaction kinetics via in situ Raman spectroscopy to correlate coordination geometry with turnover frequency .

Basic Research Question: What spectroscopic techniques are most effective for characterizing ligand substitution in this complex?

Methodological Answer:

  • ³¹P NMR : Identifies ligand environments. Free dioctyl phosphate shows δ ≈ 0 ppm, while coordinated ligands exhibit upfield shifts (δ = -5 to -10 ppm) due to electron density transfer to titanium .
  • UV-Vis Spectroscopy : Ti(IV) complexes typically show charge-transfer bands at 250–350 nm. Band shifts indicate ligand exchange completion .

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